

Application Note: Protocol for Quantification of 2-Methyldecane in Environmental Samples

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Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B1664565

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Abstract

This application note provides a comprehensive, technically detailed guide for the quantification of **2-Methyldecane**, a volatile organic compound (VOC), in various environmental matrices. As a component of petroleum products and industrial emissions, the accurate measurement of **2-Methyldecane** is crucial for environmental monitoring and site assessment. This document outlines robust protocols based on United States Environmental Protection Agency (U.S. EPA) methodologies, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification. Detailed procedures for sample collection, preservation, and preparation using Purge and Trap (P&T) for water and soil, along with an alternative Headspace Solid-Phase Microextraction (HS-SPME) method, are presented. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable framework for trace-level analysis of **2-Methyldecane**.

Introduction

2-Methyldecane ($C_{11}H_{24}$) is a branched-chain alkane and a member of the broad class of volatile organic compounds (VOCs).^[1] Its presence in the environment is often associated with contamination from petroleum-derived products such as gasoline, diesel, and lubricating oils, as well as emissions from industrial processes.^[2] Due to its high vapor pressure and low water solubility, **2-Methyldecane** can readily partition into the atmosphere and migrate through soil and groundwater, making it a relevant indicator for environmental contamination.^{[1][2]}

Accurate quantification is essential for assessing the extent of contamination, evaluating potential risks to human health and ecosystems, and monitoring the efficacy of remediation efforts.^[3] The primary analytical challenge lies in efficiently extracting this volatile compound from complex matrices like soil and water while minimizing analyte loss. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analysis, offering high-resolution separation and definitive mass-based identification.^{[3][4]}

This document provides detailed, field-proven protocols grounded in U.S. EPA methods, such as EPA 8260, which are designed for the analysis of VOCs in diverse environmental samples.^{[2][5]}

Physicochemical Properties of 2-Methyldecane

Understanding the physical and chemical properties of **2-Methyldecane** is fundamental to designing an effective analytical method. Its volatility is the key characteristic that dictates the choice of sample handling and introduction techniques.

Property	Value	Source(s)
CAS Number	6975-98-0	[1]
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1]
Boiling Point	189.3 °C at 760 mm Hg	[1] [6]
Vapor Pressure	0.49 - 0.82 mmHg at 25 °C	[1] [6]
Water Solubility	Very low (LogP ≈ 5.9 - 6.2)	[6]
Classification	Volatile Organic Compound (VOC)	[7]

Principle of Analysis

The quantification of **2-Methyldecane** from environmental samples is achieved through a multi-step process designed to isolate the analyte from the matrix, concentrate it, and introduce it into an analytical instrument for separation and detection.

- Extraction and Concentration: Due to its volatility, **2-Methyldecane** is efficiently removed from water or soil samples using dynamic headspace techniques.
 - Purge and Trap (P&T): This is the most common and robust technique, forming the basis of U.S. EPA Methods 5030 (for water) and 5035 (for soil).^{[8][9]} An inert gas is bubbled through the sample, stripping the volatile **2-Methyldecane**, which is then captured and concentrated on an adsorbent trap. This step is critical for achieving the low detection limits required for environmental analysis.
 - Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free alternative where a coated fiber is exposed to the headspace above the sample.^{[10][11]} Volatile analytes adsorb onto the fiber, which is then directly transferred to the GC injector. This technique is valued for its simplicity and reduced sample handling.^[10]
- Separation and Detection:
 - Gas Chromatography (GC): The concentrated analytes are thermally desorbed from the P&T trap or SPME fiber into the GC. Separation occurs in a capillary column based on the compounds' boiling points and affinities for the stationary phase. Non-polar columns are typically used for alkane analysis.^[12]
 - Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, allowing for unambiguous identification. Quantification is achieved by comparing the analyte's signal response to that of a certified standard.^[4]

Apparatus, Reagents, and Standards

- Instrumentation:
 - Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
 - Purge and Trap (P&T) concentrator system (for Protocols 1 and 2).
 - SPME autosampler and fibers (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)) (for Protocol 3).

- Apparatus:
 - 40 mL volatile organic analysis (VOA) vials with PTFE-lined septa.
 - Soil sampling devices (e.g., coring samplers).
 - Standard laboratory glassware, syringes, and analytical balance.
- Reagents and Standards:
 - **2-Methyldecane** certified reference standard ($\geq 98\%$ purity).
 - Internal Standard (IS): A compound not expected in the sample but with similar chemical properties. Deuterated compounds are ideal. For alkanes, compounds like n-alkane-d₂₂ (e.g., dodecane-d26) or fluorinated compounds like 1,4-Dichlorobenzene-d4 can be used. [7][13] The IS corrects for variations in instrument performance and sample preparation. [13][14]
 - Surrogate Standards: Compounds added to every sample to monitor extraction efficiency. Bromofluorobenzene (BFB) or Dibromofluoromethane are common choices for VOC analysis.[4]
 - Methanol, purge-and-trap grade.
 - Organic-free reagent water.
 - Helium (carrier gas), high purity (99.999%).
 - Hydrochloric acid (HCl) or Sodium bisulfate for sample preservation.

Detailed Experimental Protocols

Protocol 1: Quantification in Water by Purge and Trap GC-MS (Based on U.S. EPA Methods 5030B/8260D)

This protocol is the standard for analyzing volatile compounds in aqueous samples.[5][9]

Step 1: Sample Collection and Preservation

- Collect water samples in 40 mL VOA vials.
- Ensure the vial is filled completely to leave zero headspace (no air bubbles).
- Preserve the sample to a pH < 2 by adding a few drops of 1:1 HCl. This inhibits microbial degradation of the analyte.
- Store samples at ≤ 6 °C and analyze within 14 days.[\[9\]](#)

Step 2: Sample Preparation and Analysis

- Bring the P&T system to the specified operating conditions.
- Remove the plunger from a 5 mL syringe and attach a closed syringe valve. Open the valve and fill the syringe with the chilled sample from the VOA vial, ensuring no air bubbles are trapped. Invert the syringe and discard a few milliliters to eliminate any air. Adjust the volume to 5.0 mL.
- Add a known amount (e.g., 5 μ L) of the internal standard and surrogate standard stock solution to the 5.0 mL sample in the syringe.
- Inject the sample immediately into the purge chamber of the P&T unit.
- Purge the sample with helium (e.g., at 40 mL/min for 11 minutes) at ambient temperature. The volatile **2-Methyldecane** is transferred to an adsorbent trap (e.g., Tenax).
- After purging, desorb the trap by rapidly heating it (e.g., to 250 °C) and backflushing with helium to transfer the analytes to the GC-MS.

Step 3: Instrumental Analysis (GC-MS)

- GC Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% Phenyl Methylpolysiloxane (e.g., Rtx-VMS or equivalent).[\[12\]](#)
- Oven Program: Initial 35 °C for 2 min, ramp to 180 °C at 10 °C/min, then to 220 °C at 20 °C/min, hold for 2 min.
- Injector: Splitless mode, 200 °C.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line: 250 °C.
- MS Ion Source: 230 °C.
- Mass Range: Scan from 35 to 300 amu or use Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for **2-Methyldecane** include m/z 43, 57, 71, and 85.

Protocol 2: Quantification in Soil/Sediment by Purge and Trap GC-MS (Based on U.S. EPA Methods 5035A/8260D)

This protocol addresses the challenge of analyte loss from solid matrices.[\[5\]](#)[\[8\]](#)

Step 1: Sample Collection and Preservation

- Collect a soil core using a dedicated sampling device. Immediately extrude an approximately 5-gram aliquot into a pre-weighed 40 mL VOA vial containing 5 mL of organic-free reagent water and a preservative (e.g., sodium bisulfate).
- Alternatively, for high-concentration samples (>200 µg/kg), extrude the 5-gram aliquot into a vial containing 5 mL of purge-and-trap grade methanol.[\[8\]](#)[\[15\]](#)
- Wipe the vial threads, cap tightly, and record the final weight.
- Store samples at ≤6 °C and analyze within 14 days.
- Collect a separate soil sample for moisture content determination.

Step 2: Sample Preparation and Analysis

- Low-Concentration Method:
 - Place the entire VOA vial (containing soil and water) into a vial autosampler that is part of the P&T system.
 - The system automatically adds 5 µL of the internal/surrogate standard solution.

- The vial is heated (e.g., to 40 °C) and mechanically agitated while the sample is purged with helium. The rest of the process is identical to the water analysis protocol.[16]
- High-Concentration Method (Methanol Extraction):
 - Allow the soil/methanol slurry to settle.
 - Take a small aliquot (e.g., 100 µL) of the methanol extract and add it to 5 mL of organic-free reagent water in the P&T purge chamber.
 - Add internal/surrogate standards and proceed with the P&T GC-MS analysis as described for water samples.

Step 3: Instrumental Analysis (GC-MS)

- The GC-MS parameters are identical to those described in Protocol 1.

Protocol 3: Alternative Method - Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is a fast, sensitive, and solvent-free alternative suitable for both water and soil.[10][11][17]

Step 1: Sample Collection and Preparation

- Water: Place 5 mL of the water sample into a 20 mL headspace vial.
- Soil: Place approximately 2-5 grams of the soil sample into a 20 mL headspace vial. Add 5 mL of organic-free reagent water to create a slurry.
- Add a known amount of internal/surrogate standards to each vial.
- Add a salt (e.g., NaCl, to 25% w/v) to aqueous samples to increase the partitioning of **2-Methyldecane** into the headspace.
- Immediately seal the vial with a PTFE-lined septum cap.

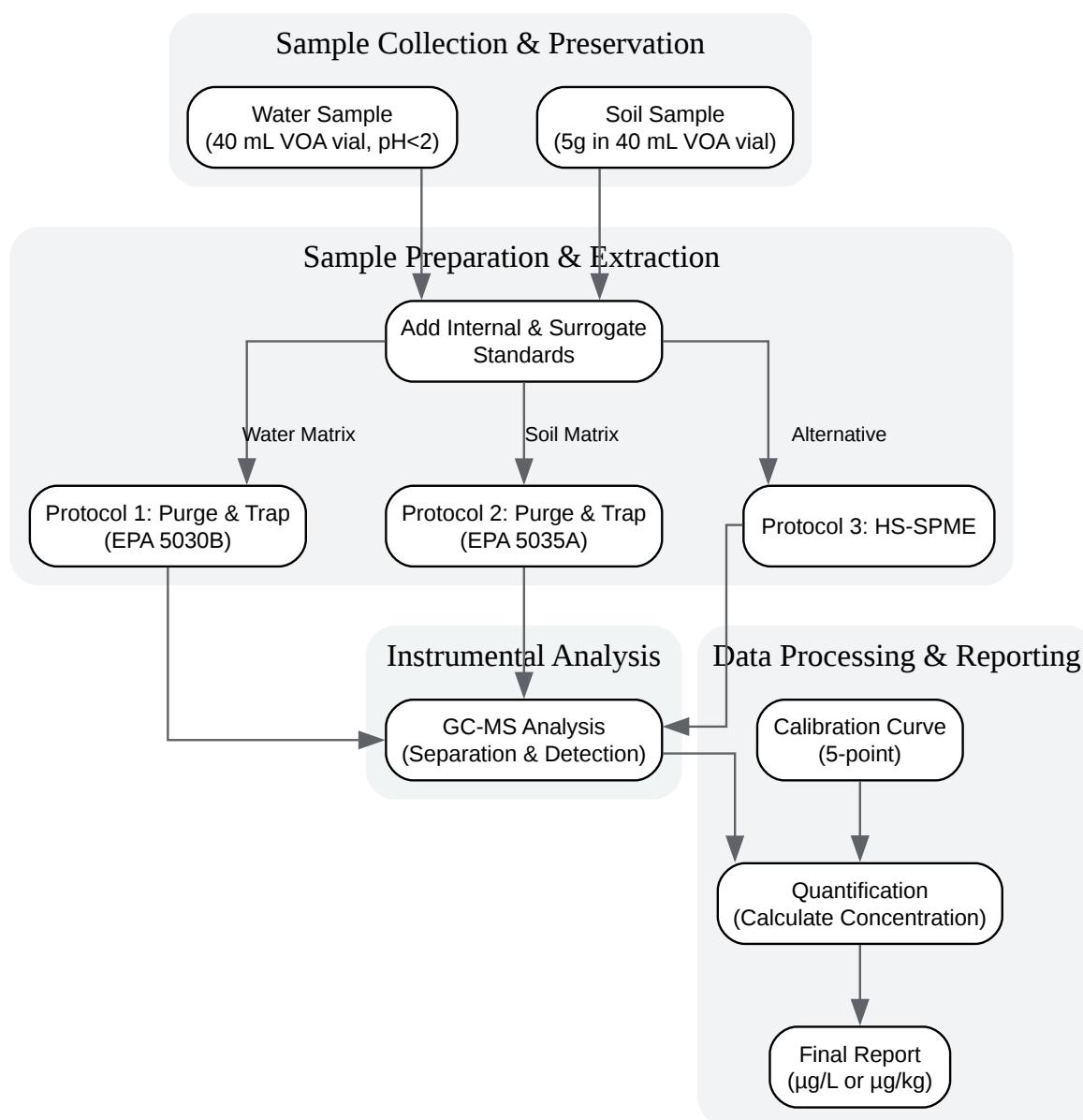
Step 2: Extraction and Desorption

- Place the vial in an autosampler with an agitator and incubator.
- Incubate the vial (e.g., at 60 °C for 15 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.
- Expose a PDMS/DVB SPME fiber to the headspace for a fixed time (e.g., 20 minutes) to adsorb the analytes. The consistency of incubation time, temperature, and extraction time is critical for reproducibility.[11]
- Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption (e.g., at 250 °C for 2 minutes).

Step 3: Instrumental Analysis (GC-MS)

- The GC-MS parameters are identical to those described in Protocol 1.

Workflow Visualization

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Caption: Analytical workflow for **2-Methyldecane** quantification.

Data Analysis and Quality Control

6.1. Calibration Quantitative analysis relies on the internal standard method.[14]

- Prepare a series of calibration standards (at least 5 levels, e.g., 1, 5, 20, 50, 100 µg/L) containing **2-Methyldecane**.
- Add a constant, known concentration of the internal standard to each calibration standard.
- Analyze each standard using the chosen protocol.
- Generate a calibration curve by plotting the response factor (RF) versus the concentration of **2-Methyldecane**.
 - Response Factor (RF) = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)
- The curve's linearity should be confirmed with a correlation coefficient (r^2) ≥ 0.995 .[\[7\]](#)

6.2. Quantification

- Analyze the environmental sample, which has been spiked with the same amount of internal standard.
- Calculate the RF for **2-Methyldecane** in the sample.
- Determine the concentration of **2-Methyldecane** using the calibration curve.
- For soil samples, the final concentration must be corrected for the initial sample weight and the percent moisture content to report results on a dry-weight basis (µg/kg).

6.3. Quality Control (QC)

A robust QC system is essential for generating legally defensible data.

QC Parameter	Acceptance Criteria	Purpose
Method Blank	Below Limit of Quantification (LOQ)	Checks for laboratory contamination.
Laboratory Control Sample (LCS)	70-130% recovery	Assesses the accuracy of the analytical process.
Surrogate Standard Recovery	70-130% in each sample	Monitors the extraction efficiency for each individual sample. [4]
Internal Standard Response	Area within 50-200% of calibration average	Ensures stable instrument performance and injection consistency. [7]
Matrix Spike/Matrix Spike Duplicate	Varies by matrix; RPD <20%	Evaluates the effect of the sample matrix on analytical accuracy and precision. [18]
Method Detection Limit (MDL) / Limit of Quantification (LOQ)	Determined experimentally	Defines the lowest concentration that can be reliably detected and quantified. Typically in the low $\mu\text{g/kg}$ (soil) or $\mu\text{g/L}$ (water) range. [18]

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the accurate quantification of **2-Methyldecane** in environmental water and soil samples. The use of U.S. EPA-based Purge and Trap GC-MS methods ensures high sensitivity and selectivity, while the alternative HS-SPME method offers a modern, solvent-free approach. Adherence to the described sample handling, analytical procedures, and stringent quality control measures will yield high-quality, defensible data essential for environmental assessment and regulatory compliance.

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